N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines an aminopentyl chain with a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions. The aminopentyl chain is then introduced through a nucleophilic substitution reaction, where the amine group reacts with an appropriate leaving group on the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amine and chromene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying biological processes.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromene core can interact with various enzymes and receptors, modulating their activity. The aminopentyl chain may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Aminopentyl)acetamide: Shares the aminopentyl chain but lacks the chromene core.
Biotin cadaverine: Contains a similar aminopentyl chain but is used primarily for biotin conjugation.
Uniqueness
N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of an aminopentyl chain with a chromene core, which imparts distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-aminopentyl)-7-(diethylamino)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-22(4-2)15-9-8-14-12-16(19(24)25-17(14)13-15)18(23)21-11-7-5-6-10-20/h8-9,12-13H,3-7,10-11,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPIDPEWOSTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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